molecular formula C10H16N2O B13268545 1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol

1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol

Cat. No.: B13268545
M. Wt: 180.25 g/mol
InChI Key: QJLXIXDIUMWQAQ-UHFFFAOYSA-N
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Description

1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with ethylamine and subsequent reduction and functionalization steps. One common method involves the alkylation of pyridine with ethylamine, followed by reduction to form the desired propanol derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-ol
  • 1-(1-(1H-Imidazol-1-ylcarbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]

Uniqueness

1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine ring and the propanol moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1-pyridin-3-ylethylamino)propan-2-ol

InChI

InChI=1S/C10H16N2O/c1-8(13)6-12-9(2)10-4-3-5-11-7-10/h3-5,7-9,12-13H,6H2,1-2H3

InChI Key

QJLXIXDIUMWQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CN=CC=C1)O

Origin of Product

United States

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